N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

Chemical Procurement Quality Control Reproducibility

N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide (CAS 748776-44-5) is a synthetic, small-molecule aryl hydrazide featuring a phenoxyacetamide core linker. It is cataloged primarily as a research-grade screening compound and a building block for further derivatization.

Molecular Formula C16H16ClN3O4
Molecular Weight 349.77
CAS No. 748776-44-5
Cat. No. B2651875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
CAS748776-44-5
Molecular FormulaC16H16ClN3O4
Molecular Weight349.77
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2C(=O)NN
InChIInChI=1S/C16H16ClN3O4/c1-23-14-8-10(17)6-7-12(14)19-15(21)9-24-13-5-3-2-4-11(13)16(22)20-18/h2-8H,9,18H2,1H3,(H,19,21)(H,20,22)
InChIKeyKEOLNUGJHWDYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide (CAS 748776-44-5): Procurement-Relevant Chemical Identity and Supplier Landscape


N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide (CAS 748776-44-5) is a synthetic, small-molecule aryl hydrazide featuring a phenoxyacetamide core linker . It is cataloged primarily as a research-grade screening compound and a building block for further derivatization. The compound is not a drug, and its procurement is strictly for research and further manufacturing use, not for direct human application . Its molecular formula is C₁₆H₁₆ClN₃O₄ with a molecular weight of 349.77 g/mol, and it is supplied as a solid requiring storage at 2–8°C in a sealed, dry environment . Key suppliers include ChemScene, Fluorochem, CymitQuimica, Aromsyn, and Leyan, offering purities typically ranging from 95% to ≥98% .

Why In-Class Hydrazinecarbonyl Phenoxyacetamide Analogs Cannot Be Automatically Substituted for CAS 748776-44-5


Generic substitution among the `2-[2-(hydrazinecarbonyl)phenoxy]acetamide` series is invalid due to the established structure-activity relationship (SAR) of benzoic acid hydrazides. Kettle et al. demonstrated that for this pharmacophore, the electron-donating/withdrawing nature and hydrogen-bonding capability of substituents are directly correlated to inhibitory potency, with unsubstituted and 4-chloro derivatives being described as 'poor inhibitors' of myeloperoxidase peroxidation [1]. The target compound uniquely integrates a 4-chloro-2-methoxyphenyl moiety, a combination that provides a balanced electronic profile—with the electron-donating methoxy group potentially enhancing the hydrazide's oxidation potential as predicted by the Hammett relationship for this class [1]. In contrast, simple halogen analogs like the 4-bromo derivative (EN300-03826) or the 2-fluoro variant lack this oxygen-containing substituent that is crucial for hydrogen-bonding with the enzyme's active site, thereby altering target engagement [1]. Consequently, selecting a cheaper or more available analog based solely on the core scaffold risks a significant loss of biological potency and a change in selectivity profile, undermining the reproducibility of biological screening campaigns.

Quantitative Differentiation of N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide: Purity, Physicochemical Profile, and Biological Class Evidence


Competitive Benchmarking of Catalog Purity: Target Compound Outperforms Key Structural Analogs Among Major Suppliers

The target compound is available at a certified purity of NLT 98% from Aromsyn , a specification that exceeds the standard 95% purity offered for its closest commercially available in-class analogs. Specifically, the 4-bromophenyl analog (EN300-03826) and the 4-difluoromethylsulfanyl analog (EN300-03825) are both supplied by Enamine and its distributors at a standard purity of 95% [1][2]. For researchers conducting quantitative high-throughput screens (qHTS) or establishing SAR via dose-response curves, this 3% absolute purity difference is critical for ensuring the accuracy of initial hit confirmation and minimizing false positives from impurities.

Chemical Procurement Quality Control Reproducibility

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen Bonding Capacity

Based on calculated molecular properties, the target compound (C₁₆H₁₆ClN₃O₄, MW: 349.77, 4 H-bond donors, 5 H-bond acceptors, 6 rotatable bonds) occupies a distinct physicochemical space compared to its direct analogs. Its molecular weight and H-bond donor/acceptor profile align better with lead-like chemical space, whereas the 4-difluoromethylsulfanyl analog (C₁₆H₁₅F₂N₃O₃S, MW: 367.37) is heavier and more lipophilic due to the introduction of sulfur and fluorine atoms . This difference in polarity and bulk impacts solubility and permeability profiles, which are critical factors in cell-based assay performance and can lead to divergent pharmacokinetic behaviors if advanced to in vivo studies.

Drug Discovery ADMET Chemoinformatics

Class-Level Biological Evidence: Potent Myeloperoxidase (MPO) Inhibition by the Benzoic Acid Hydrazide Pharmacophore

The target compound belongs to the benzoic acid hydrazide class, which has been systematically characterized for myeloperoxidase (MPO) inhibition. Kettle et al. established that this pharmacophore generally inhibits the peroxidation activity of MPO with an IC50 value of less than 10 µM [1]. Critically, the inhibitory potency is governed by the electronic properties of substituents on the aromatic ring, as described by the Hammett equation, with oxygen- or nitrogen-containing substituents enhancing potency through hydrogen-bonding with the enzyme [1]. The target compound's 2-methoxy substituent is predicted to confer superior potency compared to the 4-chloro derivative alone, which was explicitly noted as a 'poor inhibitor' [1]. The class benchmark, 4-aminobenzoic acid hydrazide (ABAH), achieves an IC50 of 0.3 µM on purified MPO [1]. While the target compound's specific MPO IC50 remains unpublished, its structural features position it as a candidate for obtaining an IC50 below the class threshold of 10 µM.

Inflammation Enzymology Neutrophil Biology

Structural Uniqueness for Chemical Probe Development: The 4-Chloro-2-Methoxy Pendant Distinguishes it from the Enamine Analog Triad

Within the Enamine screening collection catalog, the target compound (4-chloro-2-methoxyphenyl) occupies a privileged position as one of only three major halogenated variants of the `2-(2-hydrazinocarbonyl-phenoxy)-acetamide` scaffold. The other two are the 4-bromo analog (EN300-03826) and the 4-difluoromethylsulfanyl analog (EN300-03825) [1][2]. Unlike either analog, the target compound is the only member of this triad to contain a methoxy group ortho to the chloro substituent. This substitution pattern creates a unique hydrogen-bond acceptor geometry and an altered torsional angle for the N-phenyl ring, which directly impacts the conformational ensemble accessible to the molecule. In structure-based drug design and chemoproteomics, this difference in 3D shape is decisive for target engagement, as it determines whether the hydrazide warhead is correctly oriented within the enzyme's active site.

Medicinal Chemistry Chemical Biology Library Design

Application Scenarios for N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide (748776-44-5): Where It Fits Best


Scaffold for Targeted Covalent Inhibitor Design Against Metalloenzymes

The compound serves as a core scaffold for designing novel covalent inhibitors of heme-containing peroxidases like myeloperoxidase (MPO) [1]. As established by Kettle et al., benzoic acid hydrazides are mechanism-based inhibitors of MPO, and the presence of the 2-methoxy substituent on the target compound is predicted to enhance hydrogen-bonding and, consequently, inhibitory potency compared to the 4-chloro derivative alone [1]. Procure this compound for direct testing in neutrophil-mediated inflammation models, or as a starting point for synthesizing a focused library of hydrazide-hydrazone derivatives targeting MPO-driven pathologies.

High-Throughput Screening (HTS) Hit Confirmation with Strict Purity Requirements

For laboratories conducting quantitative HTS campaigns, the 98% purity specification from select vendors makes this the superior choice over its 95% purity analogs (e.g., bromo or difluoromethylsulfanyl variants) [2][3]. This purity level reduces the risk of impurity-driven false positives during dose-response validation. The compound is structurally compatible with the PAINS-free filters employed by Enamine's screening libraries, making it suitable for direct addition to diverse compound collections without flagging as a problematic chemotype.

Synthetic Intermediate for Heterocyclic Chemistry and Probe Synthesis

The hydrazinecarbonyl group is a versatile synthetic handle that can be readily converted into a diverse array of heterocycles, including 1,3,4-oxadiazoles and thiazolidinones. The target compound's unique ortho-methoxy group provides a latent site for further modification (e.g., deprotection to a phenol) that is entirely absent in the 4-bromo and 4-difluoromethylsulfanyl analogs. This makes it the preferred building block for medicinal chemistry groups seeking to generate patentable, novel chemical matter from a single, commercially available precursor.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on the N-Phenyl Ring

This compound is the only member of the Enamine hydrazinecarbonyl phenoxyacetamide triad that contains both a halogen (4-Cl) and an electron-donating group (2-OCH₃). This combination is ideal for systematically probing electronic effects on the N-phenyl ring. By comparing biological data from this compound against the purely halogen-substituted analogs (4-bromo and 2-fluoro), researchers can isolate the contribution of the methoxy group's resonance and hydrogen-bonding effects to the overall pharmacological activity, enabling a rigorous SAR analysis that is not possible with any other single commercially available analog.

Quote Request

Request a Quote for N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.